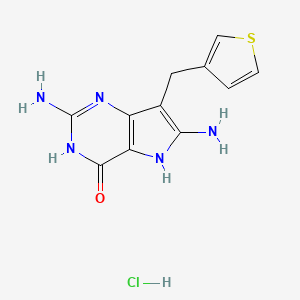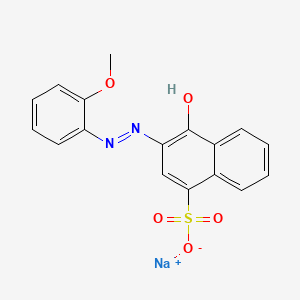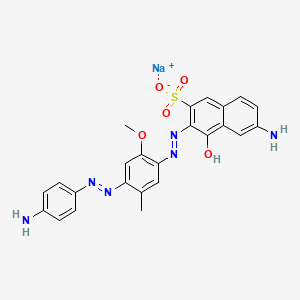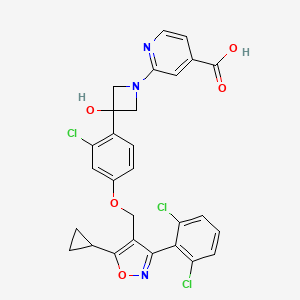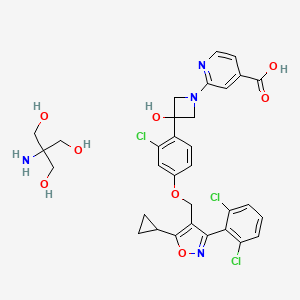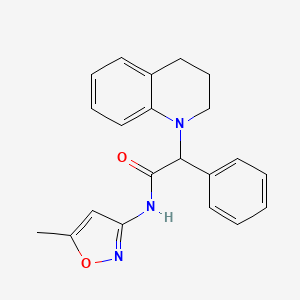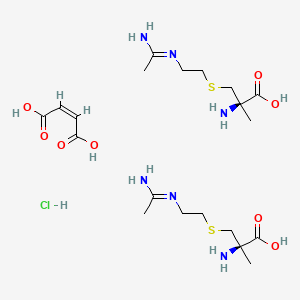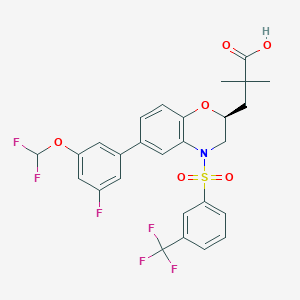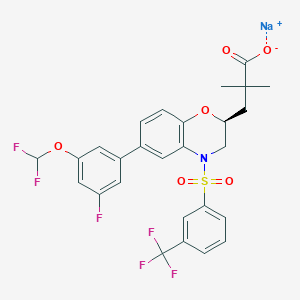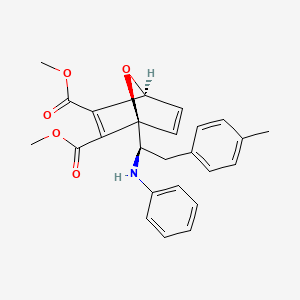
COH000
Übersicht
Beschreibung
COH000 is an allosteric, covalent, and irreversible inhibitor of the small ubiquitin-like modifier-activating enzyme (SUMO-activating enzyme). This compound has shown significant potential in inhibiting SUMOylation, a post-translational modification process that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage repair, and transcription regulation .
Wissenschaftliche Forschungsanwendungen
COH000 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
COH000 exerts its effects by binding covalently and irreversibly to a cryptic pocket in the SUMO-activating enzyme. This binding leads to a conformational change in the enzyme, resulting in the disassembly of the active site and the inhibition of the enzyme’s activity . The molecular targets of this compound include the catalytic cysteine-containing domain of the SUMO-activating enzyme, which is essential for the enzyme’s function .
Biochemische Analyse
Biochemical Properties
COH000 plays a significant role in biochemical reactions, particularly in the inhibition of the SUMO E1 enzyme . This enzyme is responsible for the activation and transfer of the small ubiquitin-like modifier (SUMO) to target proteins, a process that is crucial for various cellular functions . This compound interacts with the SUMO E1 enzyme, leading to its suppression and degradation . The nature of this interaction is covalent and allosteric, meaning that this compound binds to a site on the enzyme that is distinct from the active site, leading to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating the stability of target proteins and altering their ability to engage in interactions with other cellular proteins . Furthermore, this compound has been found to impact cell signaling pathways and gene expression . For instance, it has been observed to increase the expression of miR-34b and reduce c-Myc levels in lymphoma and colorectal cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the SUMO E1 enzyme . By binding to a cryptic pocket distinct from the active site, this compound induces a network of structural changes that lock the enzyme in an inactive conformation . These changes include disassembly of the active site and a 180° rotation of the catalytic cysteine-containing SCCH domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound has been found to enhance the degradation of the SUMO E1 enzyme, presumably due to a conformational change induced by the compound . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway of the SUMOylation process, where it interacts with the SUMO E1 enzyme . Detailed information on its effects on metabolic flux or metabolite levels is currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of COH000 involves targeting a cryptic pocket distinct from the active site of the SUMO-activating enzyme. The compound is designed to bind covalently and irreversibly to this pocket, leading to the inhibition of the enzyme’s activity . The specific synthetic routes and reaction conditions for this compound are proprietary and have not been fully disclosed in the available literature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. given its potential therapeutic applications, it is likely that the compound is synthesized using advanced organic synthesis techniques under stringent conditions to ensure high purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
COH000 primarily undergoes covalent binding reactions with the SUMO-activating enzyme. This binding leads to the inhibition of the enzyme’s activity by preventing the formation of the SUMO-E1 thioester bond .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include various organic solvents and catalysts that facilitate the covalent binding to the enzyme. The specific conditions for these reactions are optimized to ensure maximum efficacy and selectivity .
Major Products Formed
The major product formed from the reaction of this compound with the SUMO-activating enzyme is an inactive enzyme complex. This complex is unable to participate in the SUMOylation process, thereby inhibiting the post-translational modification of target proteins .
Vergleich Mit ähnlichen Verbindungen
COH000 is unique in its ability to bind covalently and irreversibly to a cryptic pocket in the SUMO-activating enzyme, a feature not observed in other inhibitors of this enzyme. Similar compounds include:
TAK-981: A reversible inhibitor of the SUMO-activating enzyme that also targets the ATP-binding site.
This compound’s unique binding mechanism and irreversible inhibition make it a promising candidate for therapeutic applications, particularly in cancer treatment .
Eigenschaften
IUPAC Name |
dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPINDDCTUCUSA-DFIYOIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes COH000 a unique inhibitor of SUMO E1?
A1: Unlike inhibitors targeting the active site, this compound binds to a cryptic allosteric pocket in SUMO E1. [] This pocket, distinct from the enzyme's active site, remains hidden in previous SUMO E1 structural studies. [] Binding of this compound to this pocket induces a cascade of structural rearrangements within the enzyme, leading to its inactivation. [] This includes a 180° rotation of the catalytic cysteine-containing SCCH domain and disassembly of the active site, effectively locking the enzyme in a previously unobserved inactive conformation. []
Q2: How well does the X-ray crystal structure of the this compound-SUMO E1 complex predict the activity of this compound analogs?
A2: Surprisingly, there's a discrepancy between the X-ray structure and the observed structure-activity relationship (SAR) data for this compound analogs. [] This suggests crucial non-covalent interactions during the inhibition process are not fully captured in the static crystal structure. []
Q3: How did researchers investigate these missing non-covalent interactions?
A3: Ligand Gaussian accelerated molecular dynamics (LiGaMD) simulations were employed to study the dissociation of this compound from SUMO E1. [] These simulations revealed a critical low-energy non-covalent binding intermediate conformation of this compound. [] Importantly, this intermediate conformation aligned well with the experimentally observed SAR data for this compound analogs, resolving the discrepancy observed with the static X-ray structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



